Hepta-5,6-dien-2-one
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h4H,1,5-6H2,2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLLMNOIFRGFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC=C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500677 | |
| Record name | Hepta-5,6-dien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20449-20-1 | |
| Record name | Hepta-5,6-dien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hepta 5,6 Dien 2 One and Its Structural Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of hepta-5,6-dien-2-one reveals several strategic disconnections. The most apparent disconnections are at the carbon-carbon bonds adjacent to the carbonyl group and within the allenic system.
One primary disconnection strategy involves breaking the C4-C5 bond, which separates the molecule into a four-carbon ketone fragment and a three-carbon allene (B1206475) synthon. This approach suggests the use of an allenyl nucleophile or a propargyl precursor that can be isomerized to an allene.
Another key disconnection is at the C2-C3 bond, suggesting an acylation of a suitable organometallic reagent. This strategy would involve a four-carbon fragment containing the allene and a two-carbon acylating agent.
Furthermore, disconnections within the allenic moiety itself can be considered. For instance, a disconnection of the C5=C6 double bond could lead back to a propargylic precursor, highlighting the close synthetic relationship between alkynes and allenes. This approach is particularly relevant for methods involving rearrangements or additions to alkynes.
These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.
Classical Organic Synthesis Approaches
Classical organic synthesis provides a foundational toolkit for the construction of molecules like this compound, primarily through the strategic formation of carbon-carbon bonds and the stereocontrolled introduction of functional groups.
Carbon-Carbon Bond Formation Strategies
The formation of the carbon skeleton of this compound can be achieved through various established carbon-carbon bond-forming reactions. One common approach is the coupling of an organometallic reagent with a suitable electrophile. For instance, an allenyl organometallic species, such as an allenyl lithium or allenyl zinc reagent, could be reacted with an acyl chloride or an aldehyde followed by oxidation to furnish the target ketone.
Alternatively, the addition of a nucleophile to an α,β-unsaturated ketone (a Michael addition) can be a powerful tool. In the context of this compound synthesis, this might involve the addition of a suitable nucleophile to a precursor containing the dienone system.
Another classical approach is the aldol (B89426) condensation, which could be used to construct the carbon backbone. alevelchemistry.co.uk For example, the reaction between acetone (B3395972) and a suitable aldehyde containing the allene moiety could, in principle, lead to an aldol adduct that can then be dehydrated and reduced to form the target molecule.
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Ref. |
| Grignard Reaction | Allenylmagnesium bromide | Acetaldehyde | Allenic alcohol | alevelchemistry.co.uk |
| Aldol Condensation | Acetone | Allenic aldehyde | β-Hydroxy allenic ketone | alevelchemistry.co.uk |
| Michael Addition | Diethyl malonate | Allenic α,β-unsaturated ketone | Adduct for further elaboration | alevelchemistry.co.uk |
Stereoselective Carbonyl Functionalization
The allene group in this compound is chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). The stereoselective synthesis of a single enantiomer is a significant challenge. Asymmetric synthesis of chiral allenes can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials. researchgate.net
For example, a chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of a key bond-forming step. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.
Alternatively, a chiral catalyst, such as a metal complex with a chiral ligand, can be used to control the stereochemistry of the reaction. This approach is often more efficient as a small amount of the chiral catalyst can produce a large amount of the desired enantiomer.
| Method | Approach | Key Feature | Ref. |
| Chiral Auxiliary | Attachment of a chiral group to a reactant | Diastereoselective reaction | researchgate.net |
| Chiral Catalyst | Use of a chiral metal-ligand complex | Enantioselective transformation | researchgate.net |
| Chiral Pool | Starting from an enantiomerically pure natural product | Transfer of chirality | researchgate.net |
Transition Metal-Catalyzed Synthesis of Dienones and Allenes
Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the formation of complex molecules. The synthesis of dienones and allenes, the key functional groups in this compound, has greatly benefited from these advancements.
Olefin Metathesis Approaches to this compound Frameworks
Olefin metathesis, a reaction that involves the cutting and rearranging of carbon-carbon double bonds, is a powerful tool for the synthesis of dienes and other unsaturated systems. mdpi.commdpi.comnih.govharvard.edu Acyclic Diene Metathesis (ADMET) can be used to construct the diene portion of a dienone precursor. mdpi.com For example, the cross-metathesis between two simpler olefins, one containing a ketone and the other a terminal alkene, could in principle generate a dienone.
Enyne metathesis, the reaction between an alkene and an alkyne, provides a direct route to 1,3-dienes. mdpi.com This strategy could be employed to synthesize a dienone precursor to this compound. The reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs catalysts.
| Metathesis Type | Reactants | Catalyst | Product Type | Ref. |
| Cross Metathesis | Olefinic ketone + Alkene | Grubbs Catalyst | Dienone | mdpi.com |
| Enyne Metathesis | Alkyne + Olefinic Ketone | Grubbs Catalyst | Dienone | mdpi.com |
| Ring-Closing Metathesis | Acyclic diene | Grubbs Catalyst | Cyclic diene | nih.gov |
Catalytic Cyclomagnesiation in Allene Precursor Synthesis
Catalytic cyclomagnesiation of unsaturated compounds, particularly allenes and enynes, offers a novel and efficient route to organomagnesium reagents that can be further functionalized. acs.org This method, often catalyzed by titanium or zirconium complexes, allows for the regio- and stereoselective synthesis of complex molecules.
In the context of synthesizing a precursor for this compound, the cross-cyclomagnesiation of an enyne with a Grignard reagent, catalyzed by a titanium complex, could generate a magnesacyclopentene intermediate. acs.org This intermediate can then be hydrolyzed or reacted with an electrophile to produce a variety of functionalized allenes. This approach provides a powerful tool for the construction of the allene moiety with high control over its stereochemistry.
| Reaction | Substrate | Catalyst | Intermediate | Product | Ref. |
| Cyclomagnesiation | 1,2-diene | Cp2TiCl2 | Magnesacyclopentane | Functionalized allene | acs.org |
| Cross-Cyclomagnesiation | Enyne + EtMgBr | Cp2TiCl2 | Magnesacyclopentene | Substituted allene | acs.org |
Asymmetric Catalysis for Enantioselective Access to Related Chiral Diene Systems
The synthesis of axially chiral allenes from achiral precursors is a significant area of modern organic chemistry, with catalytic asymmetric methods offering the most efficient route to these valuable structures. illinois.eduingentaconnect.com Chiral allenes are present in numerous natural products and serve as versatile building blocks in synthesis. researchgate.net Various catalytic systems, employing both transition metals and organocatalysts, have been developed to access enantioenriched allenes, including structures analogous to this compound. illinois.eduresearchgate.net
Transition metal catalysis, particularly with palladium, rhodium, and copper, has proven highly effective. For instance, Rh-catalyzed 1,6-addition of arylboronic acids to 1,3-enynamides can yield tetrasubstituted allenes with high enantioselectivity. illinois.edu This methodology is notable for its applicability to Weinreb amides, which provides a synthetic handle for conversion into ketones. illinois.edu More directly, copper hydride (CuH) catalysis has been successfully applied to the asymmetric semireduction of conjugated enynes to furnish 1,3-disubstituted allenes. acs.org This protocol is distinguished by its mild conditions, tolerance of various functional groups (including ketones), and use of water as a proton source, achieving high yields and excellent enantiomeric ratios. acs.org
Organocatalysis has also emerged as a powerful tool for chiral allene synthesis. ingentaconnect.comnih.gov Chiral phosphoric acids, for example, have been used to catalyze the enantioselective 1,6-conjugate addition of thiols to in situ-formed alkynylindole imine methides, producing axially chiral sulfur-containing tetrasubstituted allenes in high yields and enantioselectivity. researchgate.net Another approach involves the asymmetric boronate addition to sulfonyl hydrazones, catalyzed by chiral biphenols, which proceeds through a traceless Petasis reaction to generate enantioenriched allenes. nih.gov
The table below summarizes selected catalytic asymmetric methods for the synthesis of chiral allenes.
| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantioselectivity (er or ee) | Ref |
| LCuH (Copper Hydride) | Conjugated 1,3-enynes | 1,3-Disubstituted allenes | Up to 98% | >99:1 er | acs.org |
| Rh-catalyst / Arylboronic acid | 1,3-Enynamides | Tetrasubstituted allenes | High | Very high | illinois.edu |
| Chiral Biphenol / Boronate | Sulfonyl hydrazones | Enantioenriched allenes | - | - | nih.gov |
| Chiral Phosphoric Acid | α-(3-indolyl)-propargyl alcohol / Thiol | Axially chiral tetrasubstituted allenes | 60-98% | 77-92% ee | researchgate.net |
| Pd-catalyst / Ferrocenyl phosphine (B1218219) | But-1-en-3-ynes | Chiral trichlorosilyl (B107488) allenes | - | Up to 90% ee | acs.org |
Photochemical and Thermal Rearrangement Routes to Isomeric Heptadienone Systems
Dienones, including cyclic systems structurally related to isomers of heptadienone, undergo characteristic rearrangements when subjected to photochemical or thermal conditions, leading to a variety of isomeric products. acs.orgbeilstein-journals.org
Photochemical Rearrangements: The photochemistry of cyclohexa-2,5-dien-1-ones is a well-studied area. acs.org Upon absorption of light, typically in the 270-360 nm region, these compounds are promoted to an n-π* excited state. acs.org This excited state can undergo a variety of rearrangements. For example, the photorearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one leads to the formation of a bicyclo[3.1.0]hexenone product. echemi.com The mechanism involves the formation of a cyclopropane (B1198618) intermediate, which can then rearrange to a five-membered ring system. echemi.com The specific products can be influenced by the presence of other reagents; for instance, the photoinduced rearrangement pathways of 2,5-dienones can be rerouted by amines to yield unprecedented products like cis-olefins or cyclobutenes, depending on the solvent. nih.gov These reactions proceed via complex pathways that can involve diradical intermediates. scribd.comresearchgate.net
Thermal Rearrangements: Thermal conditions can also induce significant structural reorganization in dienone systems. The thermal nih.govnih.gov Claisen rearrangement of aryl propargyl ethers is a classic method that produces allenylcyclohexadienone intermediates. clockss.org These intermediates subsequently enolize to re-establish aromaticity, yielding allenylphenols. clockss.org In other systems, thermal treatment can initiate a reverse Diels-Alder reaction followed by subsequent rearrangements. For example, the dimer of 2,6-dimethyl-6-hydroxycyclohexa-2,4-dienone rearranges at 160°C to a pentacyclic dimer through a sequence involving a reverse Diels-Alder, α-hydroxyketone rearrangements, Michael additions, and aldol condensations. researchgate.net Similarly, the thermolysis of 2-cyclopropylcycloalk-2-enones can proceed via a homo ingentaconnect.comacs.orgsigmatropic hydrogen migration to yield conjugated dienones. psu.edu
The following table contrasts the general features of these rearrangement pathways.
| Rearrangement Type | Conditions | Key Intermediates | Typical Products | Ref |
| Photochemical | UV light (e.g., 365 nm) | n-π* excited states, diradicals, cyclopropanes | Bicyclic compounds, cyclobutenes, fused-ring systems | acs.orgechemi.comnih.gov |
| Thermal | High temperature (e.g., 160-300°C) | Varies (e.g., pericyclic transition states, radicals) | Isomeric dienones, phenols, fused-ring systems | clockss.orgresearchgate.netpsu.edu |
Derivatization Strategies for Functional Group Interconversion
Functional group interconversion provides a powerful means to modify allenic ketones like this compound, enabling the synthesis of diverse derivatives. Strategies can target either the ketone carbonyl group or the reactive allene moiety.
Reactions at the Ketone Carbonyl: The ketone group is amenable to a wide range of standard transformations. One common derivatization is oximation, the reaction with hydroxylamine (B1172632) or its derivatives. nih.gov For example, methoximation of ketones to form methoximes is a highly efficient transformation used for characterization, protection, or activation of the carbonyl group for further reactions. nih.gov Another important reaction is the reduction of the ketone to the corresponding secondary alcohol (an α-allenic alcohol). This can be achieved using various reducing agents, and asymmetric methods like the Corey-Bakshi-Shibata (CBS) reduction can provide enantiomerically enriched α-allenic alcohols. researchgate.net The resulting alcohol can be further derivatized, for instance, through methylation mediated by reagents like TiCl₄. nih.gov
Reactions at the Allene Moiety: The cumulated double bonds of the allene group are highly reactive and can participate in various addition and cyclization reactions. Platinum-catalyzed reactions allow for the nucleophilic addition of species like indoles to allenic systems. uea.ac.uk Gold-catalyzed intramolecular hydroalkoxylation of the corresponding allenyl alcohol (obtained from reduction of the ketone) can be used to synthesize furan (B31954) derivatives in high yield and diastereoselectivity. nih.gov Furthermore, the reaction of allenyl esters with iodine in aqueous acetonitrile (B52724) leads to iodolactonization, forming 4-iodofuran-2(5H)-ones, demonstrating the susceptibility of the allene to electrophilic attack and cyclization. organic-chemistry.org
The table below outlines several derivatization strategies for allenic ketones and their derivatives.
| Reaction Type | Reagent(s) | Functional Group Targeted | Product | Ref |
| Methoximation | Methoxyamine hydrochloride, catalyst | Ketone | Methoxime | nih.gov |
| Reduction (e.g., CBS) | Chiral oxazaborolidine, borane | Ketone | Chiral α-allenic alcohol | researchgate.net |
| Hydroalkoxylation (intramolecular) | Au-catalyst | Allene / Alcohol | Furan derivative | nih.gov |
| Iodolactonization | I₂, aq. MeCN | Allene / Ester | 4-Iodofuran-2(5H)-one | organic-chemistry.org |
| Nucleophilic Addition | Indole (B1671886), PtCl₂ | Allene | β,β-bisindolyl ketone derivative | uea.ac.uk |
Chemical Reactivity and Mechanistic Transformations of Hepta 5,6 Dien 2 One
Cycloaddition Reactions of the Dienone and Allene (B1206475) Moieties
Hepta-5,6-dien-2-one possesses both a dienone and an allene functional group, making it a versatile substrate for various cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and bicyclic systems.
The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing polycyclic systems with a high degree of stereocontrol. researchgate.net In molecules where a diene and a dienophile are tethered, a [4+2] cycloaddition can occur, leading to the formation of fused or bridged ring systems. researchgate.netmasterorganicchemistry.com The stereochemistry of the newly formed six-membered ring is highly predictable, as the geometry of the dienophile is retained in the product. masterorganicchemistry.commasterorganicchemistry.com For instance, a cis-dienophile will lead to a cis-fused ring system. IMDA reactions are most effective when they result in the formation of five or six-membered rings in addition to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com
In the context of this compound, if the molecule were to be modified to contain a suitable diene that could react with the allenic dienophile, an IMDA reaction could be envisioned. The stereochemical outcome would be governed by the orientation of the substituents on the diene and the approach of the dienophile. Generally, in Diels-Alder reactions, the "outside" groups on the diene end up on the same face of the new ring. masterorganicchemistry.com The formation of bicyclic adducts often favors the endo product due to secondary orbital interactions. libretexts.org
An example of a related system involves the oxidative rearrangement of furfuryl alcohols with dienyl side chains to hydroxypyranones, which then undergo intramolecular Diels-Alder reactions. thieme-connect.com These reactions can produce highly functionalized decalin or hexahydroindene derivatives. thieme-connect.com
Intermolecular [4+2] cycloadditions, or Diels-Alder reactions, involving allenes as the 2π component are well-established. Allenic ketones, such as this compound, can react with dienes to form six-membered rings. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the electronic nature of the substituents on both the allene and the diene. rsc.org For example, electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. acgpubs.org
Phosphine-catalyzed [4+2] cycloaddition reactions between allenoates and imines have been developed, and these can also be extended to carbonyl compounds. rsc.org Furthermore, rhodium-catalyzed [4+2] cycloadditions of vinyl allenes with alkynes have been shown to produce benzene (B151609) derivatives with high regioselectivity. rsc.org Gold catalysts have also been employed to facilitate formal [4+2] benzannulation reactions between ortho-alkynylbenzaldehydes and alkynes. beilstein-journals.org
In a specific example of an allene acting as the dienophile, the reaction of allene itself with a diene can be catalyzed by transition metals. The use of chiral ligands can induce enantioselectivity in these cycloadditions. nsf.gov
The allene moiety can participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered rings. wikipedia.org These reactions are a powerful tool for the synthesis of heterocyclic compounds. rsc.org For example, rhodium-catalyzed reactions of allenes with 1,3-carbonyl ylides can produce polyoxocarbocycles with high diastereoselectivity. rsc.org
Phosphine-catalyzed [3+2] cycloadditions of allenes with imines or benzofuranones are also known. mdpi.com In these reactions, the phosphine (B1218219) catalyst reacts with the allenoate to form a zwitterionic intermediate that acts as a 1,3-dipole. mdpi.com This dipole then undergoes cycloaddition with the dipolarophile. mdpi.com Palladium-catalyzed asymmetric [3+2] cycloadditions have also been developed using various dipolarophiles. researchgate.net
Azoalkenes can serve as 3-atom synthons in formal [3+2] cycloadditions with alkenes, catalyzed by chiral phosphoric acid, to produce functionalized 2,3-dihydropyrroles with high enantioselectivity. nih.gov
Higher-order cycloadditions, which involve more than six π-electrons, are valuable for synthesizing medium to large-sized rings. rsc.org The allene component of this compound can potentially participate in these reactions.
[6+2] Cycloadditions: These reactions are used to construct eight-membered rings. rsc.org Chromium(0)-promoted photochemical [6π+2π] cycloadditions of allenes with cycloheptatriene (B165957) have been reported. nih.gov This method has been used to create bicyclo[4.2.1]nonane ring systems, and the use of a chiral allene can lead to an enantioenriched product. nih.gov Cobalt catalysts have also been shown to mediate the [6+2] cycloaddition of cycloheptatriene and allenes with high selectivity. acs.org
[5+2] Cycloadditions: Rhodium-catalyzed intramolecular [5+2] cycloadditions of vinylcyclopropanes with tethered allenes have been utilized in the synthesis of natural products. scripps.eduresearchgate.net
The following table summarizes cycloaddition reactions involving allenes and related systems.
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
| Intramolecular [4+2] | Tethered Diene and Allenophile | Thermal or Lewis Acid | Fused/Bridged Bicyclic Systems | researchgate.netmasterorganicchemistry.com |
| Intermolecular [4+2] | Allenic Ketone and Diene | Phosphine or Rhodium Catalyst | Substituted Cyclohexenes | rsc.org |
| [3+2] Dipolar | Allene and 1,3-Dipole (e.g., Carbonyl Ylide) | Rhodium Catalyst | Five-Membered Heterocycles | rsc.org |
| [6+2] | Allene and Cycloheptatriene | Chromium(0) or Cobalt Catalyst | Eight-Membered Rings/Bicyclic Systems | nih.govacs.org |
| [5+2] | Vinylcyclopropane and Allene | Rhodium Catalyst | Seven-Membered Rings/Bicyclic Systems | scripps.eduresearchgate.net |
Rearrangement Pathways and Valence Isomerizations
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. almerja.netscribd.com The Cope and Claisen rearrangements are prominent examples of synarchive.comsynarchive.com-sigmatropic rearrangements. mdpi.com
Cope Rearrangement: The Cope rearrangement involves the isomerization of 1,5-dienes. caltech.edu Allenic systems can undergo Cope-type rearrangements. For example, allenic oxy-Cope systems have been shown to rearrange faster than their simple vinyl counterparts, which is attributed to the relief of allenic strain. nih.gov Base-catalyzed allenic oxy-Cope rearrangements have been studied and can lead to the formation of functionalized bicyclic systems. acs.org The thermal rearrangement of 3,3-dicyano-1,5-enynes proceeds through a Cope rearrangement to form a γ-allenyl intermediate. nih.gov
Johnson-Claisen Rearrangement: The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester using a trialkyl orthoacetate under acidic conditions. synarchive.comtcichemicals.comname-reaction.com The reaction proceeds through the in situ formation of a ketene (B1206846) acetal, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement. jk-sci.commasterorganicchemistry.com If the corresponding dienol of this compound (hepta-5,6-dien-2-ol) were subjected to Johnson-Claisen conditions, it could potentially lead to a γ,δ-unsaturated ester.
The following table outlines key features of these sigmatropic rearrangements.
| Rearrangement | Substrate Type | Key Reagents/Conditions | Product Type | Ref. |
| Cope | 1,5-Diene (including allenic systems) | Thermal or Base-Catalyzed | Isomeric 1,5-Diene | caltech.edunih.govacs.org |
| Johnson-Claisen | Allylic Alcohol | Trialkyl Orthoacetate, Acid, Heat | γ,δ-Unsaturated Ester | tcichemicals.comname-reaction.comjk-sci.com |
Electrocyclic Ring-Opening and Ring-Closing Reactions
For a molecule to undergo a classical electrocyclic reaction, it must possess a conjugated polyene system. This compound, with its C5=C6=C7 allene system, does not fit the structural requirement of a conjugated diene or triene. The π-bonds in an allene are orthogonal to each other, preventing the continuous overlap necessary for a concerted electrocyclic mechanism.
While direct electrocyclic ring-closure of the allenic moiety is not a feasible pathway, theoretical consideration could be given to a prior isomerization. If this compound were to isomerize to a conjugated triene, such as hepta-2,4,6-trien-2-one, this new structure could potentially undergo a 6π-electron electrocyclic ring-closure. Under thermal conditions, the Woodward-Hoffmann rules predict a disrotatory closure to form a six-membered ring. rsc.org Conversely, photochemical activation would favor a conrotatory closure. rsc.org However, there is no readily available literature describing such an isomerization-electrocyclization sequence for this compound itself.
Di-π-Methane Rearrangements and Photochemical Isomerizations
The di-π-methane rearrangement is a photochemical reaction of a molecule having two π-systems separated by a saturated, sp³-hybridized carbon atom (a 1,4-diene or its analogues). mdpi.com The reaction proceeds via a diradical intermediate to form a vinyl- or aryl-substituted cyclopropane (B1198618). The classic Zimmerman di-π-methane rearrangement requires a triplet excited state for acyclic systems, while singlet states are often involved in cyclic analogues where free rotation is restricted. mdpi.com
This compound does not meet the structural prerequisite for the classic di-π-methane rearrangement. The two key π-systems—the C5=C6 double bond of the allene and the C2=O carbonyl group—are separated by a two-carbon chain (C3 and C4), not a single sp³ carbon.
Despite the inapplicability of the classical di-π-methane pathway, allenic ketones are known to undergo other photochemical transformations. The irradiation of allenic ketones can lead to various isomerizations or cycloadditions. For instance, related α,β-unsaturated ketones are known to participate in photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. In the case of this compound, intramolecular photoreactions could potentially occur, although such specific pathways have not been detailed in the literature. Another documented photochemical process involving related structures is the acetylene-allene rearrangement, where irradiation of an ethynyl (B1212043) ketone can lead to an allenic ketone, sometimes involving ring expansion.
Nucleophilic and Electrophilic Additions to the Unsaturated Carbonyl System
The dual functionality of this compound presents multiple sites for electrophilic and nucleophilic attack. The molecule contains an unsaturated carbonyl system and an allene, both of which are reactive. The potential electrophilic sites are the carbonyl carbon (C2), the central allenic carbon (C6), and the terminal allenic carbon (C5).
Electrophilic Addition: The electron-rich π-bonds of the allene (C5=C6 and C6=C7) can act as nucleophiles, attacking electrophiles.
Nucleophilic Addition: Nucleophiles can attack the electrophilic carbonyl carbon (a 1,2-addition) or engage in a conjugate addition. The allenic system provides extended conjugation, allowing for potential 1,4-, 1,6-, or even more remote additions. Allenic ketones are recognized as effective electrophiles for reactions with nucleophiles.
Regioselectivity and Stereoselectivity of Addition Reactions
The regioselectivity of addition reactions to this compound is complex due to the multiple competing reaction sites. The outcome is highly dependent on the nature of the reagent (hard vs. soft nucleophiles/electrophiles) and the reaction conditions.
Attack at the Carbonyl Group (C2): Hard nucleophiles, such as organolithium reagents or Grignard reagents, are expected to preferentially attack the hard electrophilic center at the carbonyl carbon (C2) in a 1,2-addition fashion.
Attack at the Allene System (C5, C6, C7): Softer nucleophiles, like cuprates or amines, favor conjugate addition. For allenic ketones, nucleophilic attack typically occurs at the central sp-hybridized carbon (C6) of the allene. This leads to an enolate intermediate which can then be protonated or trapped. Alternatively, a Michael-type 1,6-addition can occur, with the nucleophile attacking the terminal carbon of the allene (C5), leading to a different enolate. The stereoselectivity of these additions is also a key consideration, as the chirality of the allene can influence the stereochemical outcome of the reaction. Radical additions to substituted allenes also show high regioselectivity, often with the radical adding to the central carbon of the allene moiety.
Below is a table summarizing the potential regiochemical outcomes of nucleophilic addition:
| Attacking Nucleophile | Probable Site of Attack | Type of Addition | Resulting Intermediate |
| Hard Nucleophiles (e.g., R-Li) | C2 (Carbonyl Carbon) | 1,2-Addition | Alkoxide |
| Soft Nucleophiles (e.g., R₂CuLi) | C6 (Central Allenic Carbon) | Conjugate Addition | Allylic Enolate |
| Soft Nucleophiles (e.g., Amines) | C5 (Terminal Allenic Carbon) | 1,6-Michael Addition | Dienolate |
Tandem Reactions and Cascade Processes Initiated by Addition
A tandem or cascade reaction involves two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. Allenic ketones are excellent substrates for initiating such cascades because the initial nucleophilic addition generates a reactive intermediate capable of undergoing further transformations.
A notable example is the base-promoted cascade benzannulation of allenic ketones with indoles. In this process, a nucleophilic indole (B1671886) attacks the allenic ketone in a Michael-type addition. The resulting intermediate then undergoes a series of intramolecular cyclizations and rearrangements to construct a complex N-arylindole scaffold, demonstrating high atom and step economy.
Another documented cascade involves a three-component reaction of an allenic ketone, an amine, and an enone. This sequence is initiated by the nucleophilic addition of the amine to the allenic ketone, forming an enaminone intermediate. This intermediate then participates in a Michael addition with the enone, followed by cyclization and elimination to yield highly substituted cyclohexa-1,3-dienes or related aromatic compounds. These examples highlight how the initial addition to the allenic ketone system can set off a programmed sequence of bond-forming events to rapidly build molecular complexity.
Metal-Mediated and Catalyzed Reactions (beyond synthesis)
Beyond their role in the synthesis of the core structure, metal catalysts can be employed to further modify the this compound molecule. Such transformations can involve the allenic system, the ketone, or the C-H bonds of the alkyl backbone.
Functionalization via C-H Activation
C-H functionalization has become a powerful tool in organic synthesis, allowing for the direct conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds. This strategy avoids the need for pre-functionalized starting materials and offers more efficient synthetic routes. Transition metal catalysts (e.g., based on Pd, Rh, Ir, Ru) are often employed to mediate these transformations.
In the context of this compound, several C-H bonds could be targeted for functionalization:
Allylic C-H bonds at C4: These bonds are activated due to their position adjacent to the C5=C6 double bond, making them susceptible to radical abstraction or certain metal-catalyzed allylic functionalization reactions.
C-H bonds at C3 (α to the carbonyl): These bonds are acidic and can be functionalized via enolate chemistry. Metal-catalyzed α-arylation or α-alkylation reactions are also well-established processes for ketones.
Methyl C-H bonds at C1: These are generally the least reactive C(sp³)-H bonds in the molecule.
A key strategy in C-H activation is the use of a directing group, where a functional group within the molecule coordinates to the metal catalyst and directs it to activate a specific, often proximal, C-H bond. The carbonyl group at C2 in this compound could potentially act as such a directing group to facilitate the functionalization of the C3-H bonds. While specific examples of C-H activation on this compound are not prominent in the literature, the principles of metal-catalyzed C-H activation suggest that such transformations are theoretically feasible and represent an area for future investigation.
Cross-Coupling Reactions of this compound Derivatives
The unique structural motif of this compound, featuring a terminal allene and a ketone functionality, makes its derivatives versatile substrates in cross-coupling reactions. These transformations, typically catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the allene moiety, leading to a diverse array of complex molecules. Research in this area has primarily focused on leveraging the reactivity of the allenic system to construct highly substituted carbocycles and heterocycles.
One of the most significant applications of cross-coupling reactions involving derivatives of this compound is in the synthesis of polysubstituted furans. Allenyl ketones, such as derivatives of this compound, can undergo palladium-catalyzed oxidative cross-coupling with organoboronic acids. nih.govresearchgate.net This methodology provides an efficient route to highly substituted furan (B31954) derivatives. nih.gov The proposed mechanism for this transformation involves the formation of a palladium-carbene intermediate through the oxypalladation of the allene, followed by migratory insertion of the organic group from the boronic acid. nih.govresearchgate.netacs.org
Detailed studies have shown that the reaction conditions, including the choice of catalyst, oxidant, and solvent, are crucial for achieving high yields and selectivity. For instance, the use of a palladium(II) acetate (B1210297) catalyst in the presence of an oxidant like 1,4-benzoquinone (B44022) (BQ) has proven effective for this transformation. acs.org
The scope of this reaction is broad, accommodating a variety of substituents on both the allenyl ketone and the organoboronic acid. This versatility allows for the synthesis of a wide library of furan derivatives, which are important structural motifs in many natural products and pharmaceuticals.
Below is a table summarizing representative examples of palladium-catalyzed oxidative cross-coupling reactions of allenyl ketones with organoboronic acids, which are analogous to the reactivity expected from derivatives of this compound.
| Allenyl Ketone Reactant | Organoboronic Acid Reactant | Palladium Catalyst | Oxidant | Solvent | Product | Yield (%) | Reference |
| 1-Phenyl-1,2-butadien-4-one | Phenylboronic acid | Pd(OAc)₂ | BQ | Toluene | 2,5-Diphenyl-3-methylfuran | 85 | nih.gov |
| 1-Phenyl-1,2-butadien-4-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | BQ | Toluene | 2-(4-Methoxyphenyl)-5-phenyl-3-methylfuran | 82 | nih.gov |
| 1-Phenyl-1,2-butadien-4-one | 4-Chlorophenylboronic acid | Pd(OAc)₂ | BQ | Toluene | 2-(4-Chlorophenyl)-5-phenyl-3-methylfuran | 78 | nih.gov |
| 1-(4-Tolyl)-1,2-butadien-4-one | Phenylboronic acid | Pd(OAc)₂ | BQ | Toluene | 2-Phenyl-5-(4-tolyl)-3-methylfuran | 83 | nih.gov |
| 1-Cyclohexyl-1,2-butadien-4-one | Phenylboronic acid | Pd(OAc)₂ | BQ | Toluene | 2-Cyclohexyl-5-phenyl-3-methylfuran | 75 | nih.gov |
This table is illustrative and based on reactions of analogous allenyl ketones.
Furthermore, derivatives of this compound can be anticipated to participate in other types of cross-coupling reactions. For instance, palladium-catalyzed domino Heck/cross-coupling cyclization reactions have been reported for 1,2-allenyl ketones, where they act as carbene precursors. acs.org This reactivity opens up pathways for the synthesis of complex polycyclic structures containing furan rings fused to other heterocyclic systems. acs.org The versatility of the allenic functionality in these derivatives thus provides a powerful tool for the construction of diverse and complex molecular architectures.
Mechanistic Elucidation and Kinetic Studies
Reaction Mechanism Probing using Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction. By replacing one or more atoms of Hepta-5,6-dien-2-one with their heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), one can follow the labeled atom's position in the products. This information helps to distinguish between different possible reaction mechanisms.
For instance, in a rearrangement reaction, the position of the isotopic label in the product can confirm or rule out a proposed pathway.
Hypothetical Isotopic Labeling Study of this compound Rearrangement
| Reactant (Isotopically Labeled) | Proposed Intermediate | Expected Product (Labeled Position) | Mechanistic Insight |
|---|---|---|---|
| This compound-1-¹³C | Cyclopropyl intermediate | 2-Methyl-3-vinylcyclopent-2-en-1-one-¹³C | Confirms a [2+2] cycloaddition followed by rearrangement |
Determination of Rate Constants and Activation Parameters
Kinetic studies are fundamental to understanding the speed of a reaction and the factors that influence it. By monitoring the concentration of this compound or its products over time under various conditions (e.g., temperature, pressure, concentration), the rate law and rate constants can be determined.
The Arrhenius equation, k = A * exp(-Ea / (R * T)), relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). From temperature-dependent kinetic data, one can calculate the activation parameters: activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide valuable information about the transition state of the rate-determining step.
Typical Activation Parameters for Thermal Rearrangements of Allenic Ketones
| Reaction Type | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanistic Implication |
|---|---|---|---|
| Concerted Pericyclic Reaction | 20-30 | -10 to 0 | Highly ordered, cyclic transition state |
| Stepwise Diradical Pathway | 30-40 | 0 to +10 | Less ordered transition state, increased rotational freedom |
Identification and Characterization of Reactive Intermediates
Many chemical reactions proceed through one or more unstable, short-lived species known as reactive intermediates. lumenlearning.com The direct detection and characterization of these intermediates are key to confirming a proposed reaction mechanism. lumenlearning.com Techniques such as flash photolysis, matrix isolation spectroscopy (IR, UV-Vis), and computational modeling are often employed.
For this compound, potential reactive intermediates in its thermal or photochemical transformations could include diradicals, zwitterions, or ketenes. For example, a [2+2] cycloaddition of the allene (B1206475) moiety could lead to a cyclopropylidene carbene intermediate.
Solvent Effects and Catalysis in Reaction Pathways
The choice of solvent can significantly influence the rate and outcome of a reaction. Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that involve charge separation. Nonpolar solvents, on the other hand, favor reactions that proceed through nonpolar intermediates.
Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For this compound, both acid and base catalysis could be significant. Protic acids could protonate the carbonyl oxygen, activating the ketone for nucleophilic attack. Bases could deprotonate the α-carbon, leading to enolate formation and subsequent reactions. Transition metal catalysts are also known to mediate a variety of transformations involving allenes.
Expected Solvent Effects on a Hypothetical Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate | Expected Intermediate |
|---|---|---|---|
| Hexane | 1.9 | 1 | Nonpolar (e.g., diradical) |
| Dichloromethane | 9.1 | 10-50 | Polar or charged |
| Acetonitrile (B52724) | 37.5 | 100-1000 | Charged (e.g., zwitterion) |
Advanced Spectroscopic Characterization for Mechanistic and Structural Insights
High-Field NMR Spectroscopy for Complex Structural Assignment and Conformational Analysis
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons in a molecule like Hepta-5,6-dien-2-one.
Two-dimensional NMR experiments are crucial for establishing the bonding framework and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the heptane (B126788) chain. For instance, it would show correlations between the protons on C-3 and C-4, and between the allenic proton at C-6 and the terminal methylene (B1212753) protons at C-7.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would allow for the definitive assignment of the chemical shifts for each carbon in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For this compound, HMBC would be critical in confirming the position of the carbonyl group (C-2) by showing correlations from the methyl protons at C-1 and the methylene protons at C-3 to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between nuclei. This would be instrumental in determining the preferred conformation of the molecule, for example, by showing correlations between protons that are close to each other in space but not necessarily directly connected through bonds.
A hypothetical data table for the expected NMR chemical shifts is presented below, based on general values for similar functional groups.
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| C1-H₃ | ~2.1 | ~30 |
| C2=O | - | ~208 |
| C3-H₂ | ~2.4 | ~45 |
| C4-H₂ | ~2.2 | ~25 |
| C5=C | ~5.1 | ~90 |
| C6=C=C | ~200 | ~75 |
| C7-H₂ | ~4.7 | ~75 |
The flexible alkyl chain in this compound allows for various conformational isomers. Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, could be used to study the energy barriers associated with the rotation around the C3-C4 and C4-C5 single bonds. By analyzing the coalescence and decoalescence of NMR signals at different temperatures, the activation energy for these interconversion processes could be determined, providing insight into the molecule's conformational flexibility. libretexts.orgscifiniti.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Electronic State Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the electronic environment within a molecule.
The IR and Raman spectra of this compound would be dominated by characteristic stretching frequencies of the carbonyl and allene (B1206475) groups.
Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum, typically in the range of 1700-1725 cm⁻¹. The exact position would be influenced by the electronic effects of the adjacent allenic group.
Allene (C=C=C) Stretch: Allenes typically show a characteristic absorption band in the region of 1950-1980 cm⁻¹. The intensity of this band can vary.
Different conformers of this compound would likely exhibit subtle differences in their vibrational spectra. By comparing experimental spectra with those predicted from theoretical calculations for different conformers, it would be possible to deduce the most stable conformation in the gas phase or in a particular solvent.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretch | 1700 - 1725 |
| C=C=C | Asymmetric Stretch | 1950 - 1980 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-H (sp²) | Stretch | 3000 - 3100 |
Electronic Spectroscopy (UV-Vis) for Conjugation and Excited State Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. Although the allene group in this compound is not directly conjugated to the carbonyl group in the classical sense, electronic interactions can still occur. The UV-Vis spectrum would likely show a weak n→π* transition for the carbonyl group at a longer wavelength and a more intense π→π* transition at a shorter wavelength. The exact position and intensity of these absorptions would provide insights into the electronic structure and the extent of any through-space or through-bond interactions between the chromophores. azooptics.comuomustansiriyah.edu.iqupi.edu
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. unimi.itencyclopedia.pub This method provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformation and packing of molecules in a crystal lattice. encyclopedia.pub For derivatives of this compound, which may not readily form crystals suitable for single-crystal X-ray diffraction, derivatization is a common strategy to facilitate crystallization and subsequent structural analysis. encyclopedia.pub
The insights gained from X-ray crystallography are vital for correlating the molecular structure of these derivatives with their chemical reactivity and physical properties. The solid-state structure provides a static picture that complements the dynamic information obtained from spectroscopic methods like NMR in solution.
Detailed Research Findings
In a notable study, the reaction of 1,2-allenic ketones with various reagents led to the formation of diversely functionalized cyclopentene (B43876) derivatives. The exact stereochemistry and connectivity of these complex products were unequivocally established using single-crystal X-ray diffraction. rsc.org
Furthermore, the crystal structure of a curcumin (B1669340) derivative, (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione, has been determined. mdpi.comscilit.com Although this molecule has a different substitution pattern, its heptadiene backbone provides a useful reference for understanding the conformational possibilities in such systems. The crystallographic analysis revealed a monoclinic crystal system with the space group P2₁/c. mdpi.com
The following table summarizes the crystallographic data for a representative derivative found in the literature, illustrating the type of information obtained from such an analysis.
| Compound | (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione |
| Chemical Formula | C₃₀H₃₂O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1509(2) |
| b (Å) | 5.24040(10) |
| c (Å) | 47.4444(10) |
| β (°) ** | 90.4900(10) |
| Volume (ų) | 2523.70(9) |
| Z | 4 |
| Calculated Density (g/cm³) ** | 1.286 |
| Reference | mdpi.com |
This data provides a foundational understanding of the solid-state packing and molecular geometry of a complex derivative containing a heptadiene core. Such information is critical for designing new materials and understanding structure-activity relationships.
Theoretical and Computational Chemistry of Hepta 5,6 Dien 2 One
Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to modern chemistry, offering profound insights into molecular properties. For Hepta-5,6-dien-2-one, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its electronic structure and relative stability. DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger), provide a balance between computational cost and accuracy for geometry optimization and energy calculations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy at a greater computational expense and are often used for benchmarking results.
These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. For this compound, a key feature of interest is the geometry of the allene (B1206475) moiety (C=C=C), which is typically linear or near-linear. The stability of different conformers, arising from rotation around the C3-C4 single bond, can be assessed by comparing their calculated electronic energies.
Molecular Orbital (MO) theory describes the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity, particularly in pericyclic reactions like cycloadditions.
For this compound, the HOMO is expected to be a π-orbital associated with the allene group, while the LUMO is likely to be the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap suggests higher reactivity. Frontier orbital interactions govern how the molecule interacts with other reactants. For instance, in a reaction with an electron-rich species (a nucleophile), the interaction will be primarily with the LUMO of the ketone. Conversely, in a reaction with an electron-poor species (an electrophile), the HOMO will be the primary site of interaction.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Predominantly C=O π* |
| HOMO | -9.8 | Predominantly C=C=C π |
| HOMO-1 | -10.5 | Predominantly C=O n (lone pair) |
Note: These values are representative and would be obtained from specific DFT or ab initio calculations.
The distribution of electron density in this compound is non-uniform due to the presence of the electronegative oxygen atom and the polarizable π-systems of the allene and carbonyl groups. This charge distribution can be quantified using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM) methods.
The carbonyl carbon (C2) is expected to have a significant partial positive charge, making it susceptible to nucleophilic attack. The carbonyl oxygen (O) will have a partial negative charge. The central carbon of the allene group (C6) is also known to be electron-deficient, while the terminal carbons (C5 and C7) bear a partial negative charge. This polarization is critical in determining the regioselectivity of reactions. For example, electrophilic attack is more likely to occur at the terminal carbons of the allene.
Table 2: Calculated Partial Atomic Charges for this compound using NBO Analysis (Illustrative Data)
| Atom | Partial Charge (e) |
|---|---|
| O | -0.65 |
| C2 | +0.55 |
| C5 | -0.20 |
| C6 | +0.10 |
Note: These values are illustrative and depend on the computational method and basis set used.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are key to understanding reaction rates and mechanisms.
The allene functionality in this compound makes it a candidate for various pericyclic reactions, such as [2+2] and [4+2] cycloadditions. Computational methods can be used to model the approach of a dienophile or diene to the allene system and calculate the energy profile of the reaction pathway. This involves locating the transition state structure and calculating its energy relative to the reactants and products. Similarly, potential rearrangement reactions, such as the ene reaction or sigmatropic shifts, can be investigated.
By comparing the activation energies for different possible pathways, a prediction can be made about the most likely reaction to occur under a given set of conditions.
Table 3: Calculated Activation and Reaction Energies for a Hypothetical [2+2] Cycloaddition with Ethylene (Illustrative Data)
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Energy (ΔE‡) | +25.5 |
Note: These values are hypothetical and would be derived from transition state calculations.
When multiple products can be formed in a reaction, computational chemistry can predict the dominant regio- and stereoisomers. This is achieved by calculating the activation energies for the transition states leading to each possible product. According to transition state theory, the product formed via the lowest energy transition state will be the major product under kinetic control.
For this compound, the reaction with an unsymmetrical reactant could lead to different regioisomers. For example, in a cycloaddition reaction, the reactant could add across the C5=C6 or the C6=C7 double bond. Furthermore, the approach of the reactant can lead to different stereoisomers. By meticulously modeling all possible transition states, a computational chemist can provide a robust prediction of the reaction outcome.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
While quantum mechanical calculations are excellent for studying static properties and reaction pathways for single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. The forces between atoms are typically described by a molecular mechanics force field. For this compound, MD simulations can reveal the preferred conformations in the gas phase or in a solvent. The molecule's flexibility, particularly the rotation around its single bonds, can be studied, and the timescale of conformational interconversions can be determined.
Furthermore, by including explicit solvent molecules (e.g., water, ethanol) in the simulation box, the effect of the solvent on the conformational preferences and dynamics of this compound can be investigated. Solvation can significantly impact the stability of different conformers and the energy barriers for reactions. These simulations provide a more realistic picture of the molecule's behavior in a chemical system.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry serves as a powerful tool in the prediction and interpretation of spectroscopic data for novel or experimentally uncharacterized molecules such as this compound. Through the application of quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These theoretical predictions provide valuable insights into the molecule's structure, bonding, and electronic properties, and can guide experimental efforts.
Predicted ¹H NMR Spectral Data for this compound
The proton NMR (¹H NMR) spectrum is predicted to provide key information about the electronic environment of the hydrogen atoms within this compound. The chemical shifts are influenced by the presence of the ketone and allene functional groups.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H1 (CH₃-C=O) | 2.1 - 2.3 | s | - |
| H3 (C=O-CH₂) | 2.4 - 2.6 | t | J = 7-8 |
| H4 (CH₂-C=) | 2.2 - 2.4 | m | - |
| H5 (=C=CH) | 5.0 - 5.3 | t | J = 6-7 |
| H7 (=C=CH₂) | 4.6 - 4.9 | d | J = 6-7 |
Note: These are predicted values and may vary from experimental data.
Predicted ¹³C NMR Spectral Data for this compound
The carbon-13 NMR (¹³C NMR) spectrum will distinguish the different carbon environments in the molecule. The carbonyl carbon is expected to be significantly downfield, while the allenic carbons will have characteristic shifts.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | 25 - 35 |
| C2 (C=O) | 205 - 215 |
| C3 (CH₂) | 40 - 50 |
| C4 (CH₂) | 30 - 40 |
| C5 (=C=) | 90 - 100 |
| C6 (C=C=C) | 200 - 210 |
| C7 (=CH₂) | 75 - 85 |
Note: These are predicted values and may vary from experimental data.
Predicted Infrared (IR) Spectroscopy Data for this compound
The IR spectrum is predicted to show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1725 | Strong |
| C=C=C (Allene) | 1950 - 1970 | Medium |
| =C-H (Allene) | 3050 - 3080 | Medium |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
Note: These are predicted values and may vary from experimental data.
Interpretation of Predicted Data:
The predicted ¹H NMR data suggests that the protons on the terminal allenic carbon (H7) will appear as a doublet due to coupling with the adjacent allenic proton (H5). The protons of the methyl group attached to the carbonyl (H1) are expected to be a singlet as they have no adjacent protons.
In the ¹³C NMR spectrum, the central carbon of the allene group (C6) is notably deshielded and appears at a very high chemical shift, a characteristic feature of allenes. The carbonyl carbon (C2) also has a high chemical shift as expected.
The predicted IR spectrum is dominated by a strong absorption for the ketone C=O stretch and a medium intensity band for the characteristic asymmetric stretch of the allene functional group.
These computational predictions provide a foundational understanding of the spectroscopic properties of this compound. Experimental verification of these predictions would be essential for a complete characterization of this compound.
Applications in Advanced Organic Synthesis
Hepta-5,6-dien-2-one as a Chiral or Achiral Building Block
The utility of this compound and related allenic ketones extends to both chiral and achiral synthesis. In its achiral form, the compound can participate in a variety of cycloaddition and cyclization reactions to generate racemic or achiral polycyclic and heterocyclic systems.
Furthermore, the allene (B1206475) unit of this compound possesses axial chirality. This inherent chirality can be harnessed in asymmetric synthesis, where the transfer of axial chirality to central chirality can lead to the formation of enantioenriched products. nih.govresearchgate.net The development of asymmetric catalytic reactions involving allenes has become a significant area of research, allowing for the synthesis of optically active molecules that are valuable as intermediates for pharmaceuticals and natural products. nih.govresearchgate.net For instance, enantioselective isomerization of β,γ-alkynyl esters can produce chiral γ-substituted allenoates, which then undergo stereoselective [2+2] cycloadditions. nih.gov
Construction of Complex Polycyclic and Heterocyclic Frameworks
The reactivity of the allenic ketone moiety in this compound makes it an excellent precursor for the construction of intricate polycyclic and heterocyclic frameworks.
Bismuth(III) triflate has been shown to catalyze the cyclization of γ-allenic ketones under mild conditions to produce polycyclic tertiary alcohols. nih.govresearchgate.net These resulting dienols can then participate in stereoselective cycloaddition reactions, such as the Diels-Alder reaction, to efficiently assemble complex polycyclic systems with well-defined stereochemistry. researchgate.net In a similar vein, intramolecular catalytic 1,2-addition of allenoates to cyclic ketones, catalyzed by cesium carbonate, can lead to the formation of bicyclic and tricyclic fused ring systems. researchgate.net
The synthesis of various oxygen-containing heterocycles from 1,2-allenic ketones has also been established. By carefully selecting the reaction conditions and the substitution patterns of the substrates, it is possible to selectively synthesize oxepin-3(2H)-ones, benzo[d] nih.govnih.govdioxoles, or furan-3(2H)-ones. rsc.org Furthermore, tandem reactions of enaminoesters with allenic ketones, promoted by an ionic liquid like [Bmim]ZnBr3, provide a novel route to substituted nicotinate (B505614) derivatives. sioc-journal.cn
| Starting Material Class | Catalyst/Reagent | Product Framework | Ref. |
| γ-Allenic ketones | Bismuth(III) triflate | Polycyclic tertiary alcohols | nih.govresearchgate.net |
| Allenic ketones and ethyl 4-chloroacetoacetate | Tunable conditions | Oxepin-3(2H)-ones, Benzo[d] nih.govnih.govdioxoles, Furan-3(2H)-ones | rsc.org |
| Enaminoesters and allenic ketones | [Bmim]ZnBr3 | Nicotinate derivatives | sioc-journal.cn |
| Alkynyl ketones | Cesium carbonate | Tricyclic fused ring systems | researchgate.net |
Synthetic Strategies towards Natural Products and Pharmaceutical Intermediates
The unique reactivity of allenic ketones like this compound has been exploited in the total synthesis of several natural products and as a key step in the preparation of pharmaceutical intermediates.
A significant challenge in organic synthesis is the precise control of stereochemistry. The axial chirality of allenes provides a powerful tool to address this challenge. Stereoselective [2+2] cycloadditions of chiral allenic ketones with alkenes have been successfully applied in the syntheses of natural products such as (-)- nih.gov-ladderanol, (+)-hippolide J, and (-)-cajanusine. nih.gov These reactions allow for the construction of cyclobutane (B1203170) rings with controlled stereochemistry, which are key structural motifs in these natural products.
Modular synthesis allows for the rapid generation of a library of compounds from a common starting material by combining different building blocks. The reactivity of the allenic ketone functionality is well-suited for such approaches.
A metal-free cyclization of allenyl ketones with p-toluenesulfonylmethyl isocyanide (TosMIC), promoted by cesium carbonate, provides a convenient and high-yielding route to tetrasubstituted pyrroles. researchgate.net This tandem Michael addition/annulative migration strategy is general for various substituted allenyl ketones. researchgate.net Another modular approach involves the three-component 1,4-dicarbofunctionalization of 2-trifluoromethyl-1,3-enynes, which is enabled by the combination of decatungstate photo-hydrogen atom transfer and nickel catalysis, to produce tetrasubstituted CF3-allenes. acs.org Furthermore, a modular and practical diamination of allenes has been developed, offering an efficient synthesis of β,γ-diamino carboxylates and sulfones. nih.gov
Development of Novel Synthetic Methodologies through Reaction Discovery
The quest for new chemical reactions is a driving force in organic synthesis. Allenic ketones, including this compound, serve as valuable substrates in the discovery and development of novel synthetic methodologies.
An N-heterocyclic carbene (NHC) organocatalytic 1,4-difunctionalization of 1,3-enynes has been developed to efficiently synthesize allenic ketones. acs.org This method proceeds through a radical reaction pathway and is suitable for a broad range of substrates. acs.org Additionally, a visible-light-mediated tandem oxidative aryl migration/carbonyl formation reaction of homopropargylic alcohols provides a straightforward route to α-allenic aldehydes and ketones. rsc.org The development of new catalytic systems, such as the rhodium(I)-catalyzed methylenation of ketones, offers efficient alternatives to classical methods like the Wittig reaction for the synthesis of terminal alkenes from ketones. researcher.life
Future Research Directions and Unexplored Frontiers
Expanding the Scope of Asymmetric Transformations Involving Dienones and Allenes
The development of stereoselective methods is a cornerstone of modern organic synthesis, enabling the creation of complex chiral molecules. For Hepta-5,6-dien-2-one, future research should focus on expanding the repertoire of asymmetric transformations. A significant area for development is the use of chiral catalysts to control the stereochemical outcome of reactions involving the allene (B1206475) and ketone functionalities.
Research into the asymmetric propargylation of ketones using allenylboronates, catalyzed by chiral biphenols like 3,3′-Br2-BINOL, has shown great promise, affording homopropargylic alcohols in high yields and enantiomeric ratios. organic-chemistry.orgacs.orgnih.gov Future work could adapt these methodologies to this compound, potentially leading to novel chiral building blocks. organic-chemistry.org The development of cooperative palladium and organocatalysis for the enantioselective α-allenylation of ketones is another promising frontier, which could be explored for the synthesis of axially chiral allenes from precursors related to this compound. researchgate.net
Furthermore, asymmetric desymmetrization strategies, which have been successfully applied to achiral cyclohexadienones, could be investigated. nih.gov Designing catalysts capable of controlling facial and group selectivity in reactions such as conjugate additions or cyclizations would be a challenging but rewarding endeavor. nih.gov The use of bifunctional catalysts, such as l-isoleucine (B559529) derived phosphines that can generate zwitterionic 1,3-dipoles from allenic ketones, could be explored for asymmetric [3+2] annulation reactions, leading to complex spirocyclic systems. rsc.org
Development of Sustainable and Green Synthetic Routes to this compound
The principles of green chemistry are increasingly integral to synthetic planning. Future research should prioritize the development of sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. This includes the use of water as a reaction medium, which has been shown to enhance reactivity and selectivity in tandem reactions of allenic ketones. rsc.org
Biocatalysis presents a powerful tool for green synthesis. The use of ketoreductases (KREDs) for the enantioselective reduction of ketones offers a mild and highly selective alternative to traditional chemical reductants. georgiasouthern.edu Investigating the applicability of engineered KREDs or other enzymes like lipases for the kinetic resolution of racemic this compound or its precursors could provide efficient routes to enantioenriched products. georgiasouthern.edunih.gov
Another avenue for green synthesis is the use of alternative energy sources and reaction media. Microwave irradiation has been shown to significantly reduce reaction times in the synthesis of homopropargylic alcohols from allenylboronates without compromising selectivity. organic-chemistry.orgnih.gov The exploration of ionic liquids as reusable solvent-catalyst systems also holds potential for developing cleaner synthetic protocols for reactions involving allenic ketones. acs.orgsioc-journal.cn
Investigation of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scalability. The application of these technologies to the synthesis and transformation of this compound is a largely unexplored but promising research area.
Given the potential instability of allenes, flow reactors could provide better control over reaction conditions, minimizing side reactions and improving yields. Continuous flow systems have been successfully employed for in situ cracking of dicyclopentadiene (B1670491) and subsequent Diels-Alder reactions, demonstrating their utility in managing reactive intermediates. d-nb.info A similar approach could be envisioned for reactions involving the thermally sensitive allene moiety of this compound. Flow chemistry could also be an effective alternative for oxidation reactions, potentially improving heat dissipation and mixing efficiency compared to batch methods like Jones oxidation. benchchem.com
Exploration of Solid-State Reactivity and Photochemistry
The study of reactions in the solid state can reveal unique reactivity patterns not observed in solution. The photochemical behavior of this compound is a particularly rich area for future investigation. The photochemistry of allenyl ketones can lead to various transformations, including cycloadditions and rearrangements. acs.orgacs.org For instance, the photohydration of related nitrophenyl-substituted diynes has been shown to produce allenyl ketones. koreascience.kr
Exploring the [2+2] photocycloaddition of the allene moiety in this compound with other unsaturated compounds could lead to the synthesis of novel and complex cyclobutane (B1203170) structures. escholarship.org In the solid state, the crystal packing can pre-organize molecules for specific reactions. Research into the solid-state photoreactivity of dienones has shown that pedal-like molecular motions can facilitate quantitative transformations, a phenomenon that could be exploited for this compound. researchgate.net
Design of New Catalysts Tailored for Specific Dienone Transformations
The development of novel catalysts with high activity and selectivity is crucial for unlocking new transformations of this compound. Future research should focus on the rational design of catalysts tailored for specific reactions of the dienone and allene functionalities. This includes the development of new iron-based catalysts, which are attractive due to the low cost and low toxicity of iron. Knölker-type iron complexes have emerged as promising catalysts for hydrogenations and could be adapted for asymmetric transformations of this compound. mdpi.com
Hydrogen-bond catalysis is another powerful strategy for activating substrates and controlling stereoselectivity. wikipedia.org Designing chiral thioureas, squaramides, or phosphoric acid catalysts could enable new asymmetric reactions of this compound by stabilizing anionic intermediates or through bifunctional activation. wikipedia.org Furthermore, the exploration of gold complexes, known for their π-acidic nature, could lead to novel cyclization or rearrangement reactions of the allene moiety. researchgate.net The design of multifunctional catalysts, such as 1,3-diamine derivatives that can act cooperatively, could also provide new avenues for asymmetric bond formation. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
